2-Ethylpiperidine
Overview
Description
2-Ethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211477. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbon-Carbon Bond Formation : 2-Ethylpiperidine has been used in radical reactions for carbon-carbon bond formation, offering a cleaner approach compared to traditional methods using tributyltin hydride (Graham, Murphy, & Coates, 1999).
Optical Rotatory Dispersion : The absolute configuration of optically active this compound has been established through chemical correlations and optical rotatory dispersion measurements (Beyerman, Bosch, Breuker, & Maat, 2010).
Thermochemistry : Studies on the standard massic energies of combustion and enthalpies of formation of this compound have been conducted, providing insights into its thermochemical properties (Silva, Cabral, & Gomes, 2006).
Total Synthesis of Alboatrin : this compound has been used in the synthesis of alboatrin, a phytotoxic metabolite, demonstrating the need for a structural revision of its initially proposed stereochemistry (Graham, Murphy, & Kennedy, 1999).
Cyclization Reaction of 2-Ethynylaniline Derivatives : This compound has been applied in the catalyzed cyclization of 2-ethynylaniline derivatives to indoles in aqueous media (Hiroya, Itoh, & Sakamoto, 2005).
Nucleophilic Displacement Reactions : Research has shown that 3-chloro-1-ethylpiperidine, a derivative of this compound, undergoes nucleophilic displacement reactions in a two-step mechanism (Hammer, Heller, & Craig, 1972).
Molecular Structures Study : N-ethylpiperidine betaine, a related compound, has been studied for its molecular structure and hydrogen bond formation (Dega-Szafran, Dutkiewicz, Kosturkiewicz, & Szafran, 2013).
Hydrodenitrogenation Studies : this compound has been studied in the hydrodenitrogenation process of various compounds, indicating its role in promoting or inhibiting certain chemical reactions (Wang, Liang, & Prins, 2007).
Safety and Hazards
When handling 2-Ethylpiperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
Piperidines, including 2-Ethylpiperidine, are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with more than 7000 piperidine-related papers published during the last five years .
Mechanism of Action
Target of Action
2-Ethylpiperidine is a member of the piperidine chemical family It is presumed that piperidine compounds interact with the olfactory system of insects, consisting of odorant receptors (ors) that need a common co-receptor (orco), and ionotropic receptors (ir) .
Mode of Action
It is presumed that piperidine interacts with the olfactory system, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the normal functioning of the insect’s sensory system, making it an effective insect repellent.
Biochemical Pathways
It is known that piperidine compounds can modulate signaling pathways associated with the toll-like receptor (tlr) adaptor molecule . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 143°c and its density of 0.85g/mL at 25°C , may influence its pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is its ability to repel insects by interfering with their olfactory system . This makes it a valuable compound in the development of insect repellents.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility, influenced by its boiling point , can affect its effectiveness as an insect repellent Furthermore, its stability may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethylpiperidine are not well-studied. As a derivative of piperidine, it may share some of its biochemical characteristics. Piperidine and its derivatives are known to interact with various enzymes and proteins
Cellular Effects
It is known that piperidine and its derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperidine and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-ethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKKFZGCDJDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883682 | |
Record name | Piperidine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-80-6 | |
Record name | 2-Ethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperidine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDINE, 2-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F771RRU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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